molecular formula C15H16N2O3S B5162408 4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide

4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide

Cat. No.: B5162408
M. Wt: 304.4 g/mol
InChI Key: WTNZIQFIZJECBZ-UHFFFAOYSA-N
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Description

4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide is an organic compound that features a benzamide core substituted with a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide typically involves the reaction of 4-aminobenzamide with 2,5-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,5-dimethylphenyl group enhances its hydrophobic interactions, while the sulfonylamino group provides opportunities for hydrogen bonding and electrostatic interactions.

Properties

IUPAC Name

4-[(2,5-dimethylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-10-3-4-11(2)14(9-10)21(19,20)17-13-7-5-12(6-8-13)15(16)18/h3-9,17H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNZIQFIZJECBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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